C-Linked vs. N-Linked Acetamide Connectivity
2-(2,3,4-Trifluorophenyl)acetamide (CAS 149488-98-2) possesses a C-linked methylene bridge between the aromatic ring and the acetamide carbonyl, whereas the regioisomer N-(2,3,4-trifluorophenyl)acetamide (CAS 365-29-7) features a direct N-aryl linkage [1]. The C-linked variant exhibits a hydrogen bond donor count of 1 and an acceptor count of 4, with a rotatable bond count of 2, while the N-linked isomer has distinct conformational restrictions due to the planar amide geometry [1]. The C-linked connectivity enables access to the corresponding primary amine (2-(2,3,4-trifluorophenyl)ethanamine, CAS 149488-98-2 same registry) via reduction, providing a versatile scaffold for further derivatization . The N-linked isomer lacks this synthetic divergence pathway under comparable reduction conditions .
| Evidence Dimension | Structural Connectivity and Synthetic Derivatization Potential |
|---|---|
| Target Compound Data | C-linked methylene-acetamide (CAS 149488-98-2): Rotatable bonds = 2; Reduction yields primary amine (2-(2,3,4-trifluorophenyl)ethanamine, MW 175.15 g/mol) [1] |
| Comparator Or Baseline | N-linked acetamide (CAS 365-29-7): Rotatable bonds = 1 (amide planarity restricts rotation); Reduction yields N-alkylated aniline derivative [1] |
| Quantified Difference | Rotatable bond count: 2 vs. 1; MW reduction product: 175.15 g/mol vs. ~189 g/mol (N-alkylated aniline) |
| Conditions | In silico structural comparison; reduction conditions (LiAlH₄ or catalytic hydrogenation) |
Why This Matters
For medicinal chemistry programs requiring a primary amine building block with the 2,3,4-trifluorophenyl motif, CAS 149488-98-2 provides a direct synthetic entry point that CAS 365-29-7 cannot replicate, reducing step count and improving atom economy.
- [1] Chemsrc. 2-(2,3,4-Trifluorophenyl)acetamide (CAS 149488-98-2) Properties. View Source
